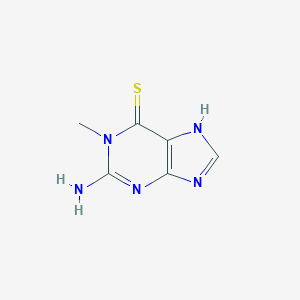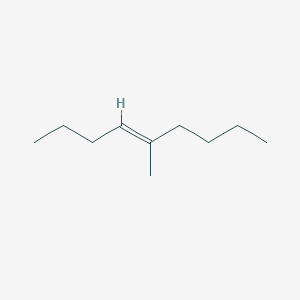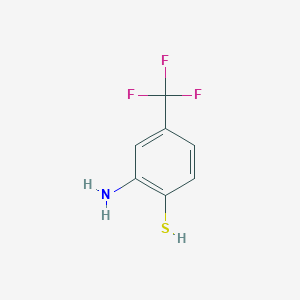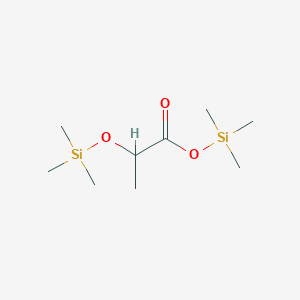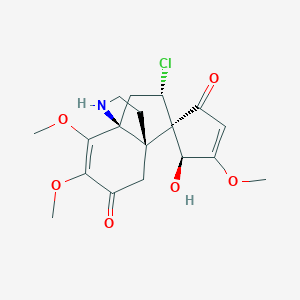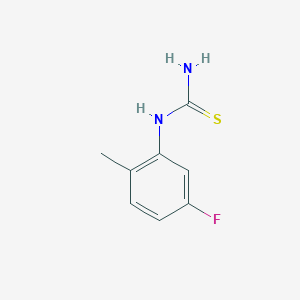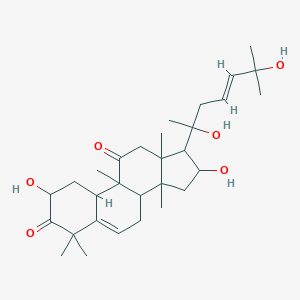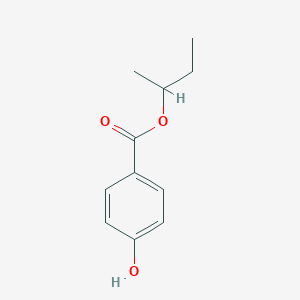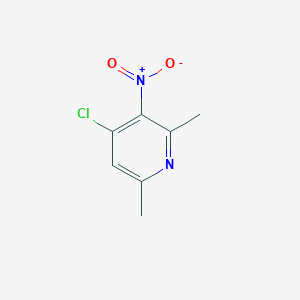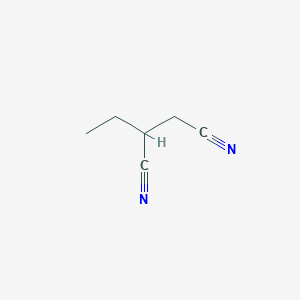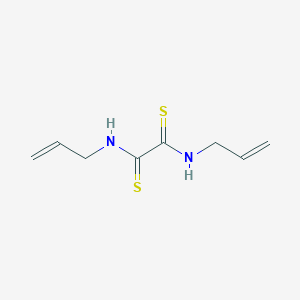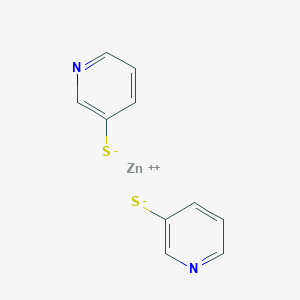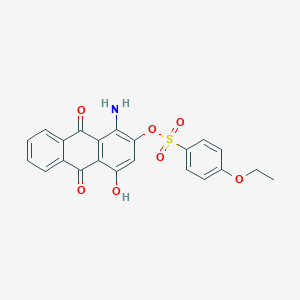
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-ethoxybenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-ethoxybenzenesulphonate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADOTA and has a molecular weight of 557.62 g/mol. ADOTA is a derivative of anthracene, and it has a variety of chemical and physical properties that make it useful in different applications.
作用机制
ADOTA works by emitting fluorescence when excited by light. The mechanism of fluorescence emission involves the excitation of electrons to higher energy levels, followed by the release of energy in the form of light. This mechanism makes ADOTA useful in fluorescence microscopy and imaging.
生化和生理效应
ADOTA has been shown to have low toxicity and minimal effects on biological systems. It has been used in various biological assays, including enzyme activity assays, cell viability assays, and protein binding assays. ADOTA has also been used to study the uptake and distribution of drugs in living cells and tissues.
实验室实验的优点和局限性
ADOTA has several advantages for use in laboratory experiments. It is stable, easy to synthesize, and has fluorescent properties that make it useful for imaging and microscopy. However, ADOTA has limitations, including its limited solubility in water, which can affect its use in biological systems.
未来方向
There are several future directions for research on ADOTA. One direction is to develop new derivatives of ADOTA with improved solubility and fluorescence properties. Another direction is to study the use of ADOTA in drug delivery systems and targeted therapies. Additionally, ADOTA could be used in the development of biosensors for detecting biomolecules and monitoring biological processes. Overall, ADOTA has great potential for use in various scientific research applications.
合成方法
The synthesis of ADOTA involves the reaction of 4-ethoxybenzenesulfonyl chloride with anthracene-9,10-dione in the presence of sodium hydride. The resulting product is then treated with sodium hydroxide to obtain ADOTA. This synthesis method is efficient and yields high-quality ADOTA.
科学研究应用
ADOTA has been widely used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent probe for studying biological systems, including living cells and tissues. ADOTA has been used to study the distribution and metabolism of drugs in cells and tissues, as well as to monitor enzymatic activity.
属性
CAS 编号 |
16517-80-9 |
|---|---|
产品名称 |
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-ethoxybenzenesulphonate |
分子式 |
C22H17NO7S |
分子量 |
439.4 g/mol |
IUPAC 名称 |
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C22H17NO7S/c1-2-29-12-7-9-13(10-8-12)31(27,28)30-17-11-16(24)18-19(20(17)23)22(26)15-6-4-3-5-14(15)21(18)25/h3-11,24H,2,23H2,1H3 |
InChI 键 |
JNVVHAUTUNBSEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
其他 CAS 编号 |
16517-80-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



